![molecular formula C7H5N3O3 B1447153 6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1820665-54-0](/img/structure/B1447153.png)

6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Descripción general

Descripción

6-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions. They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

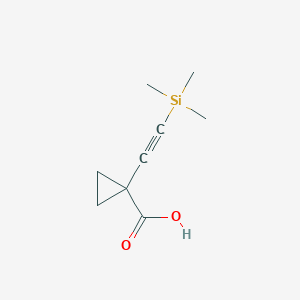

Imidazo[4,5-b]pyridines can be synthesized from 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles reacted with malononitrile under mild experimental conditions . This reaction leads to 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines when carried out in the presence of DBU .Molecular Structure Analysis

The molecular structure of 6-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can be represented by the InChI code:1S/C7H5N3O2/c11-7(12)4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,11,12)(H,8,9,10) . Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have been found to undergo various chemical reactions. For instance, 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles were reacted with malononitrile under mild experimental conditions and led to 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines .Physical And Chemical Properties Analysis

The molecular weight of 6-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is 163.14 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Central Nervous System (CNS) Agents

Imidazo[4,5-b]pyridines are known to act as GABA_A receptor positive allosteric modulators . This makes them potential candidates for treating CNS disorders such as anxiety, insomnia, and epilepsy. Their structural similarity to purines allows them to interact with various neurotransmitter systems, which could be harnessed to develop new CNS medications.

Proton Pump Inhibitors

Some derivatives in this class have been found to inhibit proton pumps, which are integral in the management of acid-related diseases like gastroesophageal reflux disease (GERD) and peptic ulcers . By inhibiting the final step of gastric acid secretion, they can provide relief from symptoms and promote healing.

Aromatase Inhibitors

The imidazo[4,5-b]pyridine framework has been utilized to create aromatase inhibitors, which are crucial in the treatment of hormone-sensitive breast cancers . These inhibitors block the conversion of androgens to estrogens, thus reducing estrogen levels and limiting the growth of estrogen-dependent cancer cells.

Anti-Inflammatory Agents

This class of compounds includes non-steroidal anti-inflammatory drugs (NSAIDs) . They work by inhibiting enzymes involved in the inflammatory process, offering therapeutic potential for conditions characterized by inflammation, such as arthritis.

Antimicrobial Activity

Recent studies have explored the antimicrobial features of new imidazo[4,5-b]pyridine derivatives . Their ability to combat microbial infections makes them promising candidates for the development of new antibiotics, especially in an era of increasing antibiotic resistance.

Cancer Therapeutics

Imidazo[4,5-b]pyridines have shown the ability to influence cellular pathways necessary for the functioning of cancer cells . They have been evaluated as antagonists of various biological receptors, such as angiotensin-II, platelet-activating factor (PAF), and metabotropic glutamate subtype V, which are implicated in cancer progression .

Synthetic Methodologies

The synthesis of imidazo[4,5-b]pyridine derivatives has been a subject of interest due to their pharmacological potential. Various synthetic approaches, including regioselective methods, have been reported, which provide a range of products with medium to excellent yields . This research is crucial for the development of more efficient and scalable production methods for these compounds.

Fungicidal Properties

Imidazo[4,5-b]pyridine derivatives have also been synthesized and evaluated for their fungicidal activities . The development of new fungicides is essential for agriculture, as it helps in protecting crops from fungal diseases and ensuring food security.

Mecanismo De Acción

Target of Action

Imidazo[4,5-b]pyridine derivatives have been found to interact with various biological receptors, including gaba a receptors , angiotensin II receptors , and thromboxane A2 .

Mode of Action

Imidazo[4,5-b]pyridine derivatives are known to modulate the functions of receptors or enzymes in living systems . They can act as positive allosteric modulators, influencing many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Result of Action

Imidazo[4,5-b]pyridine derivatives have been reported to exhibit diverse biological activities, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities .

Action Environment

It is generally known that factors such as temperature, ph, and the presence of other substances can affect the action and stability of chemical compounds .

Direcciones Futuras

Imidazo[4,5-b]pyridines have been found to have a wide range of applications in medicinal chemistry . They have the potential to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This suggests that 6-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid and its derivatives could have potential applications in the development of new drugs for various disease conditions.

Propiedades

IUPAC Name |

6-hydroxy-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-3-1-8-6-5(9-2-10-6)4(3)7(12)13/h1-2,11H,(H,12,13)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJFNNPABOWWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C2C(=N1)N=CN2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate](/img/structure/B1447074.png)

![4H,5H,6H,7H,8H-thieno[3,2-b]azepine hydrochloride](/img/structure/B1447083.png)

![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1447088.png)

![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride](/img/structure/B1447091.png)